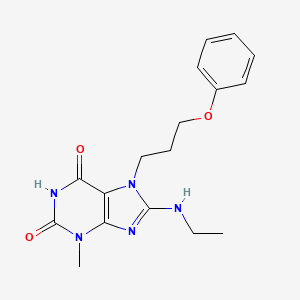

8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Description

8-(Ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with modifications at positions 7 and 8 of the purine scaffold. This compound is part of a broader class of purine-2,6-diones studied for their kinase inhibitory and anticancer activities .

Properties

IUPAC Name |

8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-3-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-7-11-25-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,18,19)(H,20,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGFSDJBJOYHES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethylamino, methyl, and phenoxypropyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include ethylamine, methyl iodide, and phenoxypropyl bromide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or phenoxypropyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antiviral properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs differ in substituents at positions 7 and 8, impacting electronic, steric, and pharmacokinetic properties:

Structure-Activity Relationship (SAR) Insights

- Position 8 Substituents: The hydrazine-yl group in Analog 3 (IC50 = 8.5 µM) demonstrates superior CK2 inhibition compared to ethylamino or allylamino derivatives, likely due to enhanced hydrogen-bonding capacity with the kinase active site .

- Position 7 Substituents: Phenoxypropyl (target compound) vs. phenylpropyl (Analog 1): The oxygen atom in phenoxypropyl may improve solubility or modulate binding interactions compared to purely hydrophobic phenylpropyl . Bulky substituents (e.g., 3-phenylalyl in ) reduce activity, highlighting the need for balanced steric effects .

Physicochemical Properties

- Melting Points: Analog 2 (allylamino derivative) and other triazole-containing analogs () exhibit melting points between 140–166°C, suggesting moderate crystallinity influenced by side-chain flexibility .

- Spectral Data: ¹H NMR signals for ethylamino protons (δ ~2.29–3.40 ppm) and aromatic protons (δ ~7.3–7.5 ppm) are consistent across analogs, confirming structural integrity .

Biological Activity

8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with significant potential in pharmacology. This compound has gained attention for its ability to interact with biological systems, particularly its modulation of ion channels and enzymes. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is C19H26N6O3, with a molecular weight of 386.456 g/mol. The compound features a purine base with various substituents that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N6O3 |

| Molecular Weight | 386.456 g/mol |

| CAS Number | Not specified |

Research indicates that this compound primarily inhibits the transient receptor potential channel 5 (TRPC5) . TRPC5 is involved in various physiological processes, including pain sensation and neurodegenerative diseases. Inhibition of TRPC5 can lead to therapeutic effects in conditions such as chronic pain and certain neurodegenerative disorders.

Key Findings:

- Inhibition of TRPC5 : Studies show that 8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione effectively inhibits TRPC5 activity, which may provide avenues for treating related disorders.

- Binding Affinity : Interaction studies utilizing surface plasmon resonance and electrophysiological assays have demonstrated significant binding affinity to TRPC5.

Pharmacological Applications

The compound's ability to modulate ion channels makes it a candidate for drug development targeting various conditions:

- Chronic Pain Management : Due to its TRPC5 inhibitory action, it holds promise for alleviating chronic pain.

- Neurodegenerative Disorders : The modulation of TRPC5 may also provide therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on TRPC5 Inhibition :

- Researchers conducted electrophysiological assays to evaluate the compound's effect on TRPC5 channels.

- Results indicated a significant reduction in TRPC5-mediated currents upon administration of the compound.

-

Pharmacokinetics Study :

- A pharmacokinetic analysis was performed to assess the absorption and distribution of the compound in vivo.

- Findings suggested favorable pharmacokinetic properties that support its potential use as a therapeutic agent.

- Comparative Analysis with Similar Compounds :

Q & A

Q. What are the standard synthetic routes for preparing 8-(ethylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione, and how is purification achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 8-position of a xanthine scaffold. A typical procedure involves alkylation of 8-chloro-1,3-dimethylxanthine with ethylamine under basic conditions (e.g., K₂CO₃ in anhydrous DMF) at room temperature, followed by functionalization at the 7-position using 3-phenoxypropyl bromide. Purification is achieved via silica gel chromatography (e.g., PE:EA = 4:1) to isolate the product. Confirmation of structure requires spectral analysis (¹H/¹³C NMR, FTIR) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- FTIR : Prioritize carbonyl stretches (1650–1700 cm⁻¹ for C=O) and amine N-H stretches (~3340 cm⁻¹).

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the purine core (e.g., m/z 169, 149).

- NMR : Confirm methyl groups (δ ~3.3 ppm for N-CH₃), ethylamino protons (δ ~1.2 ppm for CH₃, δ ~3.0 ppm for NH-CH₂), and aromatic protons (δ ~7.0 ppm for phenoxy) .

Advanced Research Questions

Q. How do substituents at the 7- and 8-positions influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:

- 7-Position : Introducing phenoxypropyl groups enhances lipophilicity (logP analysis via HPLC), potentially improving membrane permeability.

- 8-Position : Ethylamino groups may act as hydrogen bond donors, affecting receptor binding. Compare with thio/hydrazine analogs (e.g., from ) using in vitro assays (e.g., enzyme inhibition). Computational tools (e.g., ChemAxon) can predict solubility and drug-likeness .

Q. How can computational methods optimize the design of derivatives targeting specific biological pathways?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize derivatives with high binding affinity to conserved catalytic sites.

- ADMET Prediction : Employ SwissADME to assess toxicity, bioavailability, and metabolic stability. Key parameters include topological polar surface area (<140 Ų for oral bioavailability) and CYP450 inhibition profiles .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Step 1 : Cross-validate NMR/FTIR data with computational predictions (e.g., ACD/Labs or MNova).

- Step 2 : Perform X-ray crystallography (if crystalline) to unambiguously confirm bond lengths and stereochemistry, as demonstrated for related xanthines in .

- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What experimental design principles apply to in vitro bioactivity assays for this compound?

- Methodological Answer :

- Dose-Response Curves : Use 3–5 logarithmic concentrations (e.g., 1 nM–100 µM) with triplicate measurements.

- Controls : Include positive controls (e.g., theophylline for adenosine receptor assays) and vehicle controls (DMSO <0.1%).

- Endpoint Selection : Prioritize assays aligned with hypothesized mechanisms (e.g., necroptosis inhibition via MLKL targeting, as in ). Validate results with orthogonal methods (e.g., Western blot for protein activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.